molecular formula C19H20N2O4 B2465137 phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate CAS No. 922932-60-3

phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate

Cat. No.: B2465137
CAS No.: 922932-60-3
M. Wt: 340.379
InChI Key: LRMUPEWOPLKJJB-UHFFFAOYSA-N
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Description

Phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a synthetic carbamate compound of interest in neurological and pharmacological research. This chemical features a carbamate group linked to a phenyl ring substituted with a methoxy group and a 2-oxopiperidine moiety, a structure associated with central nervous system (CNS) activity . Carbamate compounds are well-known for their ability to act as acetylcholinesterase (AChE) inhibitors . They function by reversibly carbamylating the serine residue within the active site of the acetylcholinesterase enzyme, leading to a temporary increase in acetylcholine levels at neuronal synapses . This mechanism is fundamental for research aimed at modulating cholinergic neurotransmission. Structurally related phenyl carbamates have been investigated as CNS-selective acetylcholinesterase inhibitors, demonstrating greater inhibition in the hippocampus and cortex compared to peripheral tissues in preclinical models . This selective action suggests potential research value for studying cognitive function. Furthermore, compounds containing similar 2-oxopiperidine and aryl carbamate motifs are explored in various research areas, including the study of pain, cancer, and metabolic disorders . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-17-11-10-14(13-16(17)21-12-6-5-9-18(21)22)20-19(23)25-15-7-3-2-4-8-15/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMUPEWOPLKJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxyphenyl isocyanate with 3-(2-oxopiperidin-1-yl)phenylamine under controlled conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperidinyl ring can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products Formed

    Oxidation: Formation of phenyl N-[4-hydroxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate.

    Reduction: Formation of phenyl N-[4-methoxy-3-(2-hydroxypiperidin-1-yl)phenyl]carbamate.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting that it may serve as a lead compound for developing new antimicrobial agents. The compound's structure allows it to interact effectively with biological targets, potentially influencing pathways involved in infection and inflammation.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may also have anti-inflammatory effects. Its ability to modulate receptor activity within biological systems indicates that it could influence neurochemical pathways related to inflammation and pain management. This makes it a candidate for further research in treating conditions characterized by chronic inflammation.

Potential Therapeutic Applications

This compound has shown promise in several therapeutic areas:

Neuropharmacology

The compound may act as a positive allosteric modulator for certain neurotransmitter receptors, enhancing their effects without directly activating them. This interaction suggests potential applications in neuropharmacology, particularly for conditions like anxiety and depression .

Cardiovascular Health

Due to its structural features, there is potential for this compound to be explored in cardiovascular health applications, possibly as an anticoagulant or anti-thrombotic agent. Its ability to influence blood coagulation pathways could make it beneficial in treating thromboembolic disorders .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

StudyFocus AreaFindings
Study 1Antimicrobial ActivityDemonstrated efficacy against multiple bacterial strains; potential as a lead compound for new antibiotics.
Study 2Anti-inflammatory EffectsShowed modulation of inflammatory pathways; candidate for pain management therapies.
Study 3NeuropharmacologySuggested role as a positive allosteric modulator; implications for anxiety and depression treatments .

Mechanism of Action

The mechanism of action of phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an inhibitor of certain enzymes, such as factor Xa, by binding to the active site and preventing substrate access. This inhibition can lead to a reduction in the formation of blood clots, making it a potential anticoagulant.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Analysis

The compound’s closest analogs are carbamate derivatives with variations in substituents on the phenyl ring or adjacent heterocycles. Key comparisons include:

Table 1: Structural Comparison of Carbamate Derivatives
Compound Name Substituents on Phenyl Ring Heterocyclic/Additional Groups Molecular Formula
Phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate 4-methoxy, 3-(2-oxopiperidin-1-yl) None C₁₉H₂₀N₂O₄
[(2S,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyl-tetrahydropyran-2-yl] N-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]carbamate 4-(1,2,4-triazol-3-yl) Trifluoromethoxy, tetrahydropyran C₂₇H₂₈F₃N₅O₇
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate 3-chloro, pyrazole-methylphenoxy Pyrazole, methylphenoxy C₂₅H₂₂ClN₃O₃

Key Observations :

Substituent Effects: The 2-oxopiperidinyl group in the target compound introduces a six-membered lactam ring, which may enhance solubility compared to purely aromatic substituents (e.g., triazole in the patent compound ). Piperidine derivatives are known to influence blood-brain barrier penetration and receptor binding .

Heterocyclic Influence :

  • The pyrazole moiety in the Parchem compound introduces a five-membered aromatic ring with two adjacent nitrogen atoms, which could confer distinct hydrogen-bonding capabilities compared to the 2-oxopiperidinyl group.

Biological Activity

Phenyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a complex organic compound that has attracted attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Formula

  • Molecular Formula : C24H24N2O3
  • Molecular Weight : 388.4590 g/mol

Structural Features

The compound features:

  • A methoxy group (-OCH₃)
  • A piperidinone moiety
  • A carbamate functional group (-NHCOO-)

These structural components contribute to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking their activity.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Research Findings

Recent studies have indicated that this compound exhibits several biological activities:

Anticancer Properties

Research has shown that derivatives of carbamates, including this compound, can possess anticancer properties. For example, studies indicate that certain carbamate compounds inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary data suggest it may exhibit inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Some studies have suggested potential neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanisms may involve the modulation of neuroinflammatory pathways and the protection of neuronal cells from oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacterial strains
NeuroprotectiveProtects neurons from oxidative stress

Experimental Studies

In a recent study, this compound was tested against a panel of cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating its potential as a lead compound for further drug development.

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